2-((3-Chlorobenzyl)oxy)-4-fluorobenzaldehyde

Description

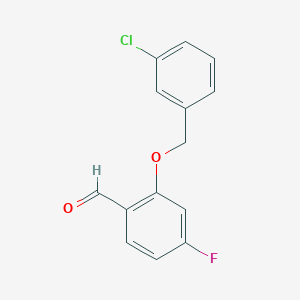

2-((3-Chlorobenzyl)oxy)-4-fluorobenzaldehyde is a benzaldehyde derivative featuring a 3-chlorobenzyloxy group at the 2-position and a fluorine atom at the 4-position of the aromatic ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of β-lactamase inhibitors and other bioactive molecules .

Properties

IUPAC Name |

2-[(3-chlorophenyl)methoxy]-4-fluorobenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClFO2/c15-12-3-1-2-10(6-12)9-18-14-7-13(16)5-4-11(14)8-17/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIDCROLCBJPELF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)COC2=C(C=CC(=C2)F)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Chlorobenzyl)oxy)-4-fluorobenzaldehyde typically involves the reaction of 3-chlorobenzyl alcohol with 4-fluorobenzaldehyde under specific conditions. One common method involves the use of a base such as sodium hydroxide to deprotonate the alcohol, followed by the addition of the aldehyde to form the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((3-Chlorobenzyl)oxy)-4-fluorobenzaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.

Major Products Formed

Oxidation: 2-((3-Chlorobenzyl)oxy)-4-fluorobenzoic acid.

Reduction: 2-((3-Chlorobenzyl)oxy)-4-fluorobenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-((3-Chlorobenzyl)oxy)-4-fluorobenzaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((3-Chlorobenzyl)oxy)-4-fluorobenzaldehyde involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-((3-Chlorobenzyl)oxy)-4-fluorobenzaldehyde with analogous benzaldehyde derivatives, focusing on substituent effects, synthesis yields, molecular weights, and applications.

Table 1: Comparative Data of Benzaldehyde Derivatives

Key Comparison Points

Substituent Position and Yield

- Ortho vs. Meta Substitution : Ortho-substituted derivatives (e.g., 3a) exhibit higher yields (98%) due to favorable electronic and steric environments for alkylation . In contrast, meta-substituted analogs (e.g., 12d) show reduced yields (~47%) due to steric hindrance and electronic deactivation .

- Fluorine vs. Chlorine : Fluorine’s smaller size and higher electronegativity enhance polarity and solubility, whereas chlorine increases molecular weight and may participate in halogen bonding. For example, 3a (Cl-substituted) has a molecular weight of 246.7 g/mol, while fluorine analogs (e.g., 12b) weigh 245.1 g/mol .

Molecular Weight and Applications The target compound’s molecular weight (264.5 g/mol) is intermediate between mono-substituted derivatives (e.g., 12d at 261.0 g/mol) and bis-substituted analogs (e.g., B1 at 382.3 g/mol). This balance may optimize its role as a drug intermediate without excessive bulk . Bis-fluorinated derivatives (e.g., B1) are preferred in multi-step syntheses for antibiotics due to their stability, while mono-substituted compounds (e.g., 12d) are used in simpler phenolic couplings .

Biological Relevance

- The 3-chlorobenzyl group in the target compound is linked to sulfonamido β-lactamase inhibitors, where chlorine’s electron-withdrawing effect enhances electrophilic reactivity during coupling reactions .

- Fluorine’s presence (as in 4-fluorobenzaldehyde derivatives) improves metabolic stability and bioavailability in drug candidates .

Biological Activity

2-((3-Chlorobenzyl)oxy)-4-fluorobenzaldehyde is an organic compound characterized by the presence of a chlorobenzyl ether and a fluorobenzaldehyde moiety. Its unique structure, which includes both electron-withdrawing (fluorine) and electron-donating (chlorobenzyl) groups, suggests potential biological activities that merit detailed exploration.

Chemical Structure

The molecular formula of this compound is C15H12ClF O. The compound features:

- A chlorine atom at the meta position of the benzyl group.

- A fluorine atom on the aromatic ring, which can influence its chemical reactivity and biological interactions.

Antimicrobial Properties

Preliminary studies indicate that compounds similar to this compound exhibit antimicrobial activity . The presence of halogen atoms, such as chlorine and fluorine, can enhance the compound's ability to disrupt microbial cell membranes or interfere with metabolic processes.

| Compound | Activity Type | Mechanism |

|---|---|---|

| This compound | Antimicrobial | Disruption of cell membranes |

| 4-((2-Chlorobenzyl)oxy)-3-fluorobenzaldehyde | Antimicrobial | Inhibition of metabolic pathways |

Cytotoxicity and Antitumor Activity

The compound's structure suggests potential cytotoxic effects against various cancer cell lines. Studies have shown that similar compounds with halogen substitutions can exhibit significant cytotoxicity, likely due to their ability to interact with cellular targets.

- Case Study : A related compound demonstrated an IC50 value of 1.61 µg/mL against Jurkat cells, indicating strong anticancer activity. The structure-activity relationship (SAR) highlighted that the presence of electronegative groups enhances this activity.

The proposed mechanism for this compound involves:

- Covalent bonding : The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function.

- Enhanced binding affinity : The fluorine atom may increase the compound's specificity and binding strength towards certain biological targets.

In Vitro Studies

In vitro studies conducted on similar compounds have shown promising results in terms of their biological activities. For instance, compounds exhibiting structural similarities have been tested against various bacterial strains and cancer cell lines, demonstrating effective inhibition rates.

SAR Analysis

A comprehensive SAR analysis indicates that:

- Electron-withdrawing groups , such as fluorine and chlorine, are essential for enhancing biological activity.

- The position of these substituents significantly influences the compound's interaction with biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.